10-Methylundecanoic acid

Description

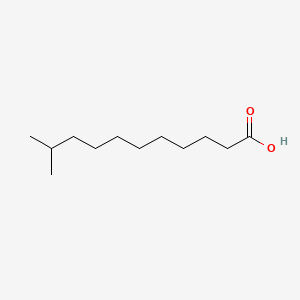

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-methylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-11(2)9-7-5-3-4-6-8-10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRRBVNPIKYRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181693 | |

| Record name | Undecanoic acid, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2724-56-3 | |

| Record name | 10-Methylundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 10-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 10-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Methylundecanoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid, a branched-chain fatty acid, is a molecule of interest in various scientific domains, including lipidomics, materials science, and pharmacology. Its unique structural features, conferred by the methyl branch on the C10 position, influence its physical and chemical behavior, distinguishing it from its linear counterpart, undecanoic acid. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: Isolauric acid, Isododecanoic acid[1]

-

CAS Number: 2724-56-3[1]

-

Molecular Formula: C₁₂H₂₄O₂[1]

-

Molecular Weight: 200.32 g/mol [1]

-

Chemical Structure:

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow oily liquid | [2] |

| Melting Point | 18-20 °C | [2] |

| Boiling Point | 306.6 °C at 760 mmHg | |

| Density | 0.903 g/cm³ | |

| Flash Point | 165.7 °C | |

| Solubility | Slightly soluble in water; soluble in ether, benzene, and alcohol | [2] |

| Vapor Pressure | 0.000174 mmHg at 25°C |

Chemical Properties

The chemical reactivity and characteristics of this compound are primarily dictated by its carboxylic acid functional group and the branched alkyl chain.

| Property | Value | Reference |

| Acidity (pKa) | ~4.8-5.0 (estimated) | |

| LogP | 4.9 | [1] |

| Reactivity | Undergoes typical carboxylic acid reactions (e.g., esterification, amide formation, reduction) |

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound could involve the Grignard reaction followed by oxidation.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

-

Grignard Reagent Formation: Isobutyl bromide is reacted with magnesium turnings in anhydrous diethyl ether to form isobutylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of a suitable 9-halononanoic acid ester (e.g., methyl 9-bromononanoate) in an appropriate solvent like THF.

-

Hydrolysis: The reaction mixture is quenched with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) to hydrolyze the ester and the Grignard adduct.

-

Oxidation: The resulting alcohol is oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) or Jones reagent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Determination of Physical Properties

Workflow for Determining Physical Properties

Caption: Experimental workflows for determining key physical properties.

-

Melting Point Determination (Capillary Method):

-

A small amount of the liquid sample is drawn into a capillary tube and solidified by cooling.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes a clear liquid is recorded as the melting point.

-

-

Density Measurement (Pycnometer Method):

-

A pycnometer of a known volume is weighed empty.

-

It is then filled with this compound, ensuring no air bubbles are present, and weighed again.

-

The density is calculated by dividing the mass of the acid by the volume of the pycnometer.

-

-

Solubility Assessment:

-

A small, measured amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, diethyl ether, hexane).

-

The mixture is agitated vigorously.

-

The solubility is determined by visual inspection for miscibility or the formation of a separate phase.

-

Spectroscopic Data

-

Mass Spectrometry (Electron Ionization) of Methyl 10-methylundecanoate: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 214.34, corresponding to the molecular weight of the methyl ester. Common fragmentation patterns for fatty acid methyl esters would also be observed.

-

Infrared (IR) Spectroscopy (Predicted for this compound):

-

A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong, sharp peak around 1710 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid.

-

Peaks in the 2850-2960 cm⁻¹ region corresponding to C-H stretching of the alkyl chain.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for this compound):

-

¹H NMR: A signal for the carboxylic acid proton (-COOH) would appear as a broad singlet downfield (typically >10 ppm). The protons on the carbon adjacent to the carbonyl group would appear around 2.2-2.4 ppm. The protons of the methyl groups at the C10 position would likely appear as a doublet around 0.8-0.9 ppm. The remaining methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the 1.2-1.6 ppm region.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate at a chemical shift greater than 170 ppm. The carbons of the methyl groups at the C10 position would appear upfield (around 20-30 ppm), and the carbons of the methylene chain would have signals in the 20-40 ppm range.

-

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. As a branched-chain fatty acid, it is likely metabolized through standard fatty acid oxidation pathways, although the methyl branch may influence the rate and specific enzymes involved. Further research is required to elucidate any specific biological roles or signaling functions of this molecule.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. While some experimental data is limited, the provided information and generalized protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Future studies are encouraged to further characterize its properties, develop specific analytical methods, and explore its potential biological activities.

References

The Elusive Presence of 10-Methylundecanoic Acid in the Biological World: A Technical Guide

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Analysis of an Anteiso-Branched-Chain Fatty Acid

Introduction

10-Methylundecanoic acid, systematically known as anteiso-dodecanoic acid (a-C12:0), is a branched-chain fatty acid (BCFA) characterized by a methyl group on the antepenultimate carbon atom of the undecanoic acid backbone. BCFAs are crucial components of the cell membranes of many bacteria, influencing membrane fluidity, permeability, and adaptation to environmental stresses such as low temperatures. While longer-chain anteiso fatty acids, such as anteiso-C15:0 and anteiso-C17:0, are well-documented and often represent a significant portion of the total fatty acids in certain bacterial species, the natural occurrence of this compound is less prominent and its quantification in biological systems is not widely reported. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in bacteria and plants, its biosynthetic pathway in bacteria, and detailed protocols for its extraction and analysis.

Natural Occurrence in Bacteria

Anteiso-fatty acids are characteristic constituents of the membrane lipids of many Gram-positive bacteria, including species of Bacillus, Listeria, and Streptomyces.[1][2] These fatty acids play a vital role in maintaining membrane fluidity, particularly at lower temperatures.[3] The presence and relative abundance of specific BCFAs can be influenced by growth temperature, pH, and the composition of the growth medium.[3][4]

While comprehensive quantitative data for this compound is scarce, analysis of the fatty acid profiles of bacteria known to produce anteiso-fatty acids suggests that it is typically a minor component compared to its longer-chain homologues.

Table 1: Fatty Acid Composition of Selected Bacteria Known to Produce Anteiso-Fatty Acids

| Fatty Acid | Listeria monocytogenes Scott A (grown at 37°C in BHI broth) (%)[4] | Bacillus subtilis ONU551 (%)[5] |

| Anteiso-C12:0 (this compound) | Not Reported | Not Reported |

| iso-C14:0 | - | 0.52 |

| n-C14:0 | - | 0.28 |

| iso-C15:0 | 9.3 | 34.72 |

| anteiso-C15:0 | 46.6 | 33.72 |

| n-C16:0 | - | 1.30 |

| iso-C16:0 | - | 1.85 |

| iso-C17:0 | - | 7.11 |

| anteiso-C17:0 | 34.7 | 10.24 |

| Other Branched/Unsaturated | Minor | 9.89 |

| Total Branched-Chain Fatty Acids | >90 | 88.16 |

Note: The absence of reported values for anteiso-C12:0 in these studies suggests it is either not detected or present at very low concentrations.

The data clearly indicates that while anteiso-fatty acids are major components of the fatty acid profile in these bacteria, the C15 and C17 homologues are the most abundant. This is likely due to the substrate specificity of the enzymes involved in the initiation of branched-chain fatty acid synthesis.

Biosynthesis of Anteiso-Fatty Acids in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria is a well-established process that diverges from the synthesis of straight-chain fatty acids at the initiation step.[1] The pathway utilizes α-keto acids derived from the catabolism of branched-chain amino acids as primers.

Specifically for anteiso-fatty acids with an odd number of carbon atoms, such as this compound (anteiso-C12:0), the precursor is α-keto-β-methylvalerate, which is derived from the amino acid isoleucine.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. Heat resistance and fatty acid composition of Listeria monocytogenes: effect of pH, acidulant, and growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Biosynthesis pathway of 10-Methylundecanoic acid from leucine and acetate precursors.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 10-methylundecanoic acid, a branched-chain fatty acid, from its primary precursors: the amino acid leucine (B10760876) and the two-carbon building block, acetate (B1210297). This document details the enzymatic cascade, presents available quantitative data, outlines experimental methodologies for studying this pathway, and provides visual representations of the core processes. This guide is intended to be a valuable resource for researchers in biochemistry, metabolic engineering, and drug development, offering a comprehensive overview of this specific fatty acid synthesis pathway.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria and play crucial roles in maintaining membrane fluidity and function. This compound is an example of an iso-branched-chain fatty acid, characterized by a methyl group at the antepenultimate (ω-2) carbon atom. The biosynthesis of this fatty acid is a fascinating example of the interplay between amino acid catabolism and fatty acid synthesis, utilizing leucine as a specific primer and acetate as the chain extender. Understanding this pathway is critical for fields ranging from microbial physiology to the development of novel antimicrobial agents targeting fatty acid synthesis.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process initiated from the amino acid L-leucine and elongated by acetyl-CoA units derived from acetate. The overall pathway can be divided into three main stages:

-

Initiation: Conversion of L-leucine to the primer molecule, isovaleryl-CoA.

-

Elongation: Sequential addition of two-carbon units from malonyl-CoA to the isovaleryl-CoA primer.

-

Termination: Release of the final this compound product.

The key enzymatic players in this pathway are Branched-Chain Amino Acid Aminotransferase (BCAT), the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) complex, and the Fatty Acid Synthase (FAS) complex.

Initiation of the Pathway

The initial steps involve the conversion of L-leucine into a suitable primer for fatty acid synthesis.

-

Step 1: Transamination of L-Leucine. The pathway begins with the reversible transamination of L-leucine to α-ketoisocaproate (α-KIC). This reaction is catalyzed by Branched-Chain Amino Acid Aminotransferase (BCAT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. α-Ketoglutarate typically serves as the amino group acceptor, yielding glutamate. There are two main isozymes of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). In bacteria, a single enzyme often performs this function.

-

Step 2: Oxidative Decarboxylation of α-Ketoisocaproate. Following its formation, α-KIC undergoes irreversible oxidative decarboxylation to form isovaleryl-CoA. This crucial step is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) complex , a large, multi-enzyme complex located in the mitochondria of eukaryotes. This complex is homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. The reaction consumes NAD+ and coenzyme A (CoA). Isovaleryl-CoA serves as the primer for the subsequent fatty acid elongation steps.

Elongation of the Acyl Chain

The elongation of the isovaleryl-CoA primer is carried out by the Fatty Acid Synthase (FAS) complex . This iterative process involves the sequential addition of two-carbon units derived from malonyl-CoA. Acetate is the ultimate source of these two-carbon units, as it is first converted to acetyl-CoA and then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).

The elongation cycle consists of four key reactions, repeated for each addition of a two-carbon unit:

-

Condensation: The cycle begins with the condensation of the acyl-CoA primer (initially isovaleryl-CoA) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS) . In branched-chain fatty acid synthesis, the initial condensation is often carried out by a specific isoform, such as FabH. This reaction releases CO2.

-

Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR) , using NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (DH) .

-

Reduction: Finally, the enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (ER) , again utilizing NADPH.

This four-step cycle is repeated, with the newly synthesized acyl-ACP serving as the substrate for the next condensation reaction with another molecule of malonyl-ACP. For the synthesis of this compound (a C12 fatty acid), the C5 isovaleryl-CoA primer undergoes three such elongation cycles, each adding two carbons.

Termination

Once the acyl chain reaches the desired length of 12 carbons, the fatty acid is released from the acyl carrier protein (ACP) component of the FAS complex. This is typically achieved through the action of a thioesterase (TE) , which hydrolyzes the thioester bond, releasing the free fatty acid, this compound.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes in the biosynthesis of this compound. It is important to note that specific kinetic data for the entire pathway leading to this compound is not extensively available, and the presented data is often from studies on related branched-chain amino and keto acid metabolism.

Table 1: Kinetic Parameters for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

| Substrate/Inhibitor | Parameter | Value | Organism/Tissue | Reference |

| α-Ketoisocaproate | I₄₀ (Inhibition of BCKAD Kinase) | 0.065 mM | Rabbit Liver | [1] |

| α-Ketoisocaproate | Concentration for 50% activation of BCKAD | 0.07 mM | Perfused Rat Heart | [1] |

| α-Chloroisocaproate | Kᵢ (competitive inhibition vs. α-ketoacids) | ~0.5 mM | Rabbit Liver | [2] |

Table 2: General Kinetic Parameters for Fatty Acid Synthase (FAS)

| Substrate | Parameter | Value | Organism/Tissue | Reference |

| Acetyl-CoA | Kₘ | Varies with pH (e.g., ~5 µM at pH 7) | Chicken Liver | [3] |

| Malonyl-CoA | Kₘ | Varies with pH (e.g., ~2 µM at pH 7) | Chicken Liver | [3] |

| NADPH | Kₘ | Varies with pH (e.g., ~3 µM at pH 7) | Chicken Liver | [3] |

Experimental Protocols

This section provides an overview of detailed methodologies for the key experiments cited in the study of this biosynthetic pathway.

Branched-Chain Amino Acid Aminotransferase (BCAT) Assay

A common method for assaying BCAT activity is a continuous spectrophotometric assay.

Principle: The transamination of L-leucine with α-ketoglutarate produces α-ketoisocaproate and glutamate. The rate of reaction can be monitored by coupling the production of α-ketoisocaproate to its reduction by D-2-hydroxyisocaproate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the BCAT activity.

Reaction Mixture:

-

Tris-HCl buffer (100 mmol/L, pH 8.5)

-

L-leucine (10 mmol/L)

-

α-ketoglutarate (5 mmol/L)

-

Pyridoxal 5'-phosphate (0.1 mmol/L)

-

NADH (0.2 mmol/L)

-

D-2-hydroxyisocaproate dehydrogenase (sufficient to make the coupling reaction non-rate-limiting)

-

Enzyme sample (cell lysate or purified enzyme)

Procedure:

-

Prepare the reaction mixture without the enzyme sample in a cuvette.

-

Incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

A radiochemical assay can also be employed, using [1-¹⁴C]leucine as a substrate and measuring the formation of radioactive α-keto[1-¹⁴C]isocaproate.

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Assay

The activity of the BCKAD complex can be determined by measuring the rate of oxidative decarboxylation of a branched-chain α-keto acid.

Principle: The BCKAD complex catalyzes the conversion of α-ketoisocaproate to isovaleryl-CoA, with the release of CO₂ and the reduction of NAD⁺ to NADH. The activity can be measured by monitoring the production of ¹⁴CO₂ from α-keto[1-¹⁴C]isocaproate or by a non-radioactive method using a ¹³C-labeled substrate.

Non-Radioactive Assay using [1-¹³C]KIC:

-

Reaction Mixture:

-

Potassium phosphate (B84403) buffer (30 mmol/L, pH 7.4)

-

Dithiothreitol (1 mmol/L)

-

NAD⁺ (2.5 mmol/L)

-

Coenzyme A (0.5 mmol/L)

-

Thiamine pyrophosphate (0.2 mmol/L)

-

MgCl₂ (1 mmol/L)

-

[1-¹³C]α-ketoisocaproate (1 mmol/L)

-

Mitochondrial extract or purified enzyme

-

-

Procedure:

-

The reaction is carried out in a sealed vial.

-

After incubation (e.g., 30 minutes at 37°C), the reaction is stopped by the addition of acid (e.g., perchloric acid).

-

The released ¹³CO₂ in the headspace is analyzed by gas chromatography-mass spectrometry (GC-MS).

-

The amount of ¹³CO₂ produced is quantified and used to calculate the enzyme activity.

-

Fatty Acid Synthase (FAS) Assay

The overall activity of the FAS complex is typically measured by monitoring the consumption of NADPH.

Principle: The elongation of the fatty acid chain by FAS involves two reductive steps that consume NADPH. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the rate of fatty acid synthesis.

Reaction Mixture:

-

Potassium phosphate buffer (100 mmol/L, pH 7.0)

-

Dithiothreitol (1 mmol/L)

-

EDTA (1 mmol/L)

-

Acetyl-CoA (as a general primer for total FAS activity; for specific assay, use isovaleryl-CoA)

-

Malonyl-CoA (the extender unit)

-

NADPH (0.1 mmol/L)

-

Enzyme sample (cytosolic extract or purified FAS)

Procedure:

-

Assemble the reaction mixture in a cuvette, omitting malonyl-CoA.

-

Incubate at 37°C to allow for any background NADPH oxidation to be measured.

-

Initiate the reaction by adding malonyl-CoA.

-

Record the decrease in absorbance at 340 nm over time.

-

Calculate the specific activity based on the rate of NADPH consumption.

To analyze the specific products of the reaction, such as this compound, a mass spectrometry-based assay can be used. This involves incubating the enzyme with ¹³C-labeled precursors (e.g., ¹³C-malonyl-CoA) and analyzing the labeled fatty acid products by LC-MS.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Biosynthetic pathway of this compound from Leucine and Acetate.

Caption: General experimental workflow for studying the biosynthesis pathway.

Conclusion

The biosynthesis of this compound provides a clear and elegant example of how primary metabolic pathways are integrated to produce specialized molecules. By leveraging the catabolic pathway of leucine to generate a specific primer, and employing the universal machinery of fatty acid synthesis for elongation, organisms can generate a diverse array of branched-chain fatty acids. This technical guide has synthesized the current understanding of this pathway, providing a foundation for further research. Future studies focusing on the specific kinetics of the enzymes involved, particularly the substrate specificity of the fatty acid synthase complex for branched-chain primers, will be crucial for a more complete quantitative understanding. Such knowledge will be invaluable for applications in metabolic engineering and the development of targeted therapeutics.

References

- 1. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state kinetic study of fatty acid synthase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 10-Methylundecanoic Acid in Microbial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity and function, particularly in response to environmental stressors. This technical guide provides an in-depth examination of the role of a specific iso-branched-chain fatty acid, 10-methylundecanoic acid (iso-C12:0), in microbial cell membranes. We will explore its biosynthesis, incorporation into membrane lipids, and its profound effects on the biophysical properties of the membrane, including fluidity and permeability. Furthermore, this guide will detail the experimental protocols used to study these phenomena and discuss the potential of targeting BCFA metabolism for the development of novel antimicrobial agents.

Introduction to Branched-Chain Fatty Acids in Bacterial Membranes

Bacterial cell membranes are dynamic structures primarily composed of a phospholipid bilayer, which provides a selectively permeable barrier and a matrix for various membrane proteins. The fatty acid composition of these phospholipids (B1166683) is a key determinant of the membrane's physical properties.[1] Unlike eukaryotes, which often utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria, particularly Gram-positive species, incorporate significant amounts of branched-chain fatty acids (BCFAs).[2][3]

BCFAs are characterized by one or more methyl branches along the acyl chain. The two most common types are the iso and anteiso series, with a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2] this compound (iso-C12:0) is an example of an iso-BCFA. The presence of these methyl branches disrupts the orderly packing of the fatty acyl chains, thereby increasing membrane fluidity and lowering the gel-to-liquid crystalline phase transition temperature.[4][5][6] This adaptation is crucial for bacteria to survive in diverse and fluctuating environments, particularly at low temperatures.[7]

Biosynthesis of this compound

The biosynthesis of BCFAs, including this compound, is initiated from branched-chain amino acid precursors: leucine (B10760876) for iso-even-numbered fatty acids, isoleucine for anteiso-odd-numbered fatty acids, and valine for iso-odd-numbered fatty acids.[8][9]

The synthesis of this compound (an iso-C12:0 fatty acid) starts with the branched-chain α-keto acid derived from leucine, isovalerate. This primer is then extended by the fatty acid synthase (FASII) system through the iterative addition of two-carbon units from malonyl-CoA.[9]

Signaling Pathway for BCFA Biosynthesis:

Incorporation into Microbial Cell Membranes

Once synthesized, 10-methylundecanoyl-ACP is incorporated into membrane phospholipids by acyltransferases. These enzymes esterify the fatty acid to the glycerol-3-phosphate backbone, forming phosphatidic acid, a key intermediate in phospholipid biosynthesis. The resulting phospholipids, containing this compound, are then integrated into the cell membrane, where they contribute to its overall biophysical properties.

Effects on Membrane Properties

The incorporation of this compound and other BCFAs has significant effects on the physical state of the microbial cell membrane.

Membrane Fluidity

The methyl branch of iso-fatty acids like this compound introduces a steric hindrance that prevents the dense packing of acyl chains. This disruption leads to an increase in membrane fluidity.[4][5][6] Studies on model membranes have shown that increasing the content of BCFAs leads to a more disordered and fluid lipid bilayer.[4] This is particularly important for bacteria experiencing low temperatures, as it counteracts the tendency of the membrane to become more rigid.[10]

Membrane Permeability and Integrity

While increased fluidity is generally beneficial, excessive levels can compromise the membrane's barrier function, leading to increased permeability to ions and small molecules.[11] Bacteria must therefore tightly regulate the ratio of BCFAs to straight-chain saturated fatty acids (SFAs) to maintain optimal membrane function.[12] Some studies suggest that certain fatty acids can disrupt membrane integrity, leading to leakage of cellular contents, which is a mechanism of their antimicrobial action.[13]

Quantitative Data on BCFA Effects on Membrane Properties:

| Property | Organism/Model System | BCFA Content | Observed Effect | Reference |

| Membrane Fluidity (DPH Anisotropy) | Bacillus subtilis Δbkd | High anteiso-BCFA | Highest membrane fluidity (lower DPH anisotropy) | [10] |

| Bilayer Thickness | DPPC lipid bilayer (MD simulation) | Increased methyl branching | Decreased bilayer thickness | [5][6] |

| Chain Ordering | DPPC lipid bilayer (MD simulation) | Increased methyl branching | Lowered chain ordering | [5][6] |

| Phase Transition | Model Membranes | Higher BCFA content | Lowered gel to liquid-crystalline phase transition temperature | [14] |

Role in Signaling and Environmental Adaptation

Changes in membrane fatty acid composition, including the proportion of this compound, are a key adaptive response to environmental stresses such as changes in temperature, pH, and exposure to antimicrobial compounds.[1][12][15] This "homeoviscous adaptation" ensures that the membrane maintains an optimal level of fluidity for cellular processes. The regulation of BCFA biosynthesis is complex and can be influenced by the availability of precursor amino acids and by global regulatory networks that sense and respond to environmental cues.[7][8]

Potential as an Antimicrobial Target

The unique and essential nature of the BCFA biosynthesis pathway in many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial drugs.[3] Inhibiting the synthesis of BCFAs can lead to a loss of membrane fluidity, impaired cellular function, and ultimately, cell death, especially at physiological temperatures where BCFAs are essential for growth.[10]

Logical Relationship of BCFA Inhibition:

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the extraction and derivatization of bacterial fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[16][17][18][19][20]

Experimental Workflow for Fatty Acid Analysis:

Methodology:

-

Cell Culture and Harvest: Grow bacterial cells to the desired growth phase. Harvest cells by centrifugation and wash with a suitable buffer to remove media components.

-

Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 1.0 ml of 15% w/v NaOH in 50% v/v methanol). Heat the mixture in a sealed tube at 100°C for 30 minutes to release fatty acids from lipids.[17]

-

Methylation: Cool the tubes and add a methylation reagent (e.g., 2.0 ml of 6N HCl in methanol). Heat at 80°C for 10 minutes to convert the free fatty acids to their volatile methyl esters (FAMEs).[17]

-

Extraction: After cooling, add an organic solvent (e.g., 1.25 ml of a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether) and mix gently to extract the FAMEs.[17]

-

Base Wash: Transfer the organic phase to a new tube and wash with a dilute base (e.g., 3.0 ml of 1.2% w/v NaOH) to remove residual acidic reagents.

-

GC-MS Analysis: Inject the final organic phase containing the FAMEs into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different FAMEs.[16] The mass spectrometer is used for identification based on fragmentation patterns and comparison to spectral libraries.

Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This method uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity. The rotational motion of DPH within the membrane's hydrophobic core is sensitive to the local viscosity, which is reflected in the measured fluorescence anisotropy.[10][21]

Methodology:

-

Cell Preparation: Grow and harvest bacterial cells as described above. Resuspend the cells in a suitable buffer to a defined optical density.

-

DPH Labeling: Add DPH (from a stock solution in a suitable solvent like tetrahydrofuran) to the cell suspension to a final concentration of approximately 1-2 µM. Incubate in the dark to allow the probe to incorporate into the cell membranes.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both the vertically (IVV) and horizontally (IVH) polarized components (e.g., at 430 nm).

-

Calculation: Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the G-factor, which corrects for the differential transmission of the two polarized components by the instrument. A higher anisotropy value indicates lower membrane fluidity.[10]

Conclusion

This compound, as a representative iso-branched-chain fatty acid, plays a critical role in modulating the fluidity and function of microbial cell membranes. Its biosynthesis and incorporation are tightly regulated processes that enable bacteria to adapt to a wide range of environmental conditions. The essentiality of BCFAs in many pathogenic bacteria highlights the potential of their biosynthetic pathway as a promising target for the development of new-generation antimicrobial agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate roles of BCFAs in bacterial physiology and to explore novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Impact of Membrane Phospholipid Alterations in Escherichia coli on Cellular Function and Bacterial Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Role and regulation of fatty acid biosynthesis in the response of Shewanella piezotolerans WP3 to different temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. gcms.cz [gcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scite.ai [scite.ai]

- 21. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria | The EMBO Journal [link.springer.com]

The Scarcity of 10-Methylundecanoic Acid as a Synthetic Precursor: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylundecanoic acid, a branched-chain fatty acid, presents theoretical potential as a precursor in the synthesis of various organic molecules, particularly in the realms of pheromones and bioactive compounds for drug development. Its terminal methyl branching offers a unique structural motif that could influence the biological activity and physicochemical properties of derivative molecules. However, a comprehensive review of the available scientific literature reveals a significant scarcity of detailed experimental protocols and quantitative data regarding its use as a synthetic precursor. This technical guide aims to summarize the current landscape, highlighting the disparity between the well-documented chemistry of its linear analogue, 10-undecenoic acid, and the nascent exploration of this compound.

Conceptual Synthetic Pathways

Theoretically, this compound could serve as a valuable starting material for the synthesis of complex organic molecules. The presence of the carboxylic acid functional group allows for a variety of chemical transformations.

Potential Transformations of this compound

The carboxylic acid moiety of this compound can be converted into a range of functional groups, each opening up new avenues for molecular elaboration. The following diagram illustrates some of the fundamental transformations that are chemically feasible, though specific experimental conditions and yields for this compound are not documented.

Caption: Potential functional group transformations of this compound.

Synthesis of Branched-Chain Fatty Acids: Insights from Homologue Synthesis

While direct and detailed experimental protocols for the synthesis of this compound are scarce, the synthesis of its longer-chain homologue, (R,S)-10-methyloctadecanoic acid (tuberculostearic acid), has been reported. This synthesis provides valuable insights into the potential strategies that could be adapted for the preparation of this compound. A key intermediate in this synthesis is 1-iodo-2-methyldecane, which could conceptually be derived from or lead to precursors of this compound.

The general approach to synthesizing such branched-chain fatty acids often involves the coupling of a branched alkyl halide with a suitable nucleophile that can be subsequently converted to a carboxylic acid.

Potential Applications in Pheromone Synthesis

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. The branched nature of this compound could be a key structural feature in the pheromones of certain insect species. While specific examples are not prevalent in the literature, a hypothetical synthetic workflow for a branched-chain pheromone is presented below. This workflow is based on established chemical reactions commonly employed in pheromone synthesis.

Caption: Hypothetical workflow for the synthesis of a branched-chain pheromone analogue.

Challenges and Future Directions in Drug Development

The introduction of a methyl group can significantly impact the pharmacological profile of a molecule. This "magic methyl" effect can influence potency, selectivity, and metabolic stability. While the derivatives of the related 10-undecenoic acid have been investigated for their potential anticancer and antioxidant properties, there is a clear lack of corresponding studies on derivatives of this compound.

The primary obstacle to exploring the potential of this compound in drug development is the lack of commercially available starting material and established synthetic routes. Future research in this area should focus on developing efficient and scalable syntheses of this compound. Once accessible, this precursor could be incorporated into various molecular scaffolds to investigate the impact of the terminal iso-alkyl group on biological activity.

Conclusion

This compound remains an under-explored molecule in the field of organic synthesis. While its structural features suggest potential as a precursor for novel pheromones and drug candidates, the current body of scientific literature lacks the detailed experimental data necessary to create a comprehensive technical guide. The information available on its linear counterpart, 10-undecenoic acid, provides a strong foundation for hypothesizing potential synthetic routes and applications. However, significant research is required to translate these concepts into practical and documented experimental procedures. For researchers and professionals in drug development, the synthesis and derivatization of this compound represent a greenfield area with the potential for novel discoveries. The development of robust synthetic methodologies for this compound is a critical first step towards unlocking its full potential as a versatile chemical building block.

A Comprehensive Technical Guide to the Thermal Properties and Stability of 10-Methylundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylundecanoic acid, a branched-chain fatty acid, is a molecule of increasing interest in various scientific domains, including drug development, due to its unique physicochemical properties. A thorough understanding of its thermal properties and stability is paramount for its effective application, formulation, and storage. This technical guide provides a detailed overview of the known thermal characteristics of this compound, outlines experimental protocols for its analysis, and discusses its stability under various conditions. All quantitative data are summarized for clarity, and key experimental workflows are visualized to aid in comprehension.

Introduction

This compound (CAS No: 2724-56-3), also known as isododecanoic acid, is a C12 saturated fatty acid with a methyl group at the 10-position. This branching imparts distinct properties compared to its linear counterpart, lauric acid. These properties, including its melting behavior and thermal stability, are critical for applications ranging from the synthesis of novel drug delivery systems to its use as a reference standard in metabolic research. This guide aims to consolidate the available data on the thermal behavior and stability of this compound and to provide practical guidance for its experimental investigation.

Physicochemical and Thermal Properties

The known physicochemical and thermal properties of this compound are summarized in the table below. These values provide a foundational understanding of the compound's behavior under various temperature conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C12H24O2 | [1] |

| Molecular Weight | 200.32 g/mol | [1][2] |

| Appearance | Liquid or colorless to slightly yellow oily liquid | [2][3] |

| Melting Point | 38-39 °C | [2][4] |

| Boiling Point | 140-145 °C at 3 Torr; 306.6 °C at 760 mmHg | [2][4][5] |

| Density | 0.903 g/cm³ | [2][5] |

| Flash Point | 165.7 °C | [2][4][5] |

| Storage Conditions | -20°C | [2][4] |

Note: The appearance as a liquid may be observed at temperatures above its melting point.

Thermal Stability Analysis

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal decomposition profile of this compound.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity nitrogen or air supply

-

Analytical balance

-

Aluminum or platinum sample pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative stability) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Expected Outcome: The TGA thermogram will indicate the temperature at which this compound begins to decompose and the temperature range over which decomposition occurs. This provides a quantitative measure of its thermal stability.

Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the melting and crystallization behavior of materials. For this compound, DSC can provide precise values for its melting point and enthalpy of fusion.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol provides a methodology for analyzing the phase transitions of this compound.

Objective: To determine the melting point, crystallization temperature, and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity nitrogen supply

-

Hermetically sealed aluminum pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 0°C and then heat to 60°C at a rate of 10°C/min. This scan is to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 60°C to 0°C at a rate of 10°C/min to observe crystallization.

-

Second Heating Scan: Heat the sample from 0°C to 60°C at a rate of 10°C/min to obtain the melting profile.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

From the second heating scan, determine the onset temperature of melting and the peak melting temperature.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

-

From the cooling scan, determine the onset and peak crystallization temperatures.

-

Chemical Stability

The chemical stability of this compound is a critical consideration for its storage and use in formulations. The primary degradation pathways for fatty acids typically involve oxidation and hydrolysis.

Oxidative Stability

Branched-chain fatty acids are generally considered to have good oxidative stability. The absence of double bonds in the saturated alkyl chain of this compound makes it resistant to oxidation under normal storage conditions. However, prolonged exposure to high temperatures, oxygen, and pro-oxidant metals can initiate oxidative degradation.

Photostability

Saturated fatty acids are largely transparent to UV-visible light and are therefore not expected to be susceptible to direct photodegradation. Any observed degradation upon exposure to light is more likely attributable to the presence of photosensitive impurities.

pH Stability and Hydrolysis

As a carboxylic acid, the solubility of this compound is pH-dependent. At neutral to alkaline pH, it will exist as the more water-soluble carboxylate salt. While the ester linkage in triglycerides is susceptible to hydrolysis, the carboxylic acid group in this compound is stable to hydrolysis under typical physiological and formulation pH ranges. Extreme pH conditions (highly acidic or alkaline) and high temperatures would be required to induce decarboxylation or other degradation reactions.

Conclusion

This compound possesses well-defined thermal properties, characterized by a distinct melting point and a high boiling point, indicative of a stable molecule. While specific decomposition data is limited, its structure as a saturated branched-chain fatty acid suggests good thermal and oxidative stability. The provided experimental protocols for TGA and DSC offer a robust framework for the detailed characterization of its thermal behavior. For drug development and other research applications, a thorough understanding and experimental verification of these properties are essential for ensuring product quality, stability, and performance.

References

- 1. benchchem.com [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 10-Methylundecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 10-methylundecanoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this branched-chain fatty acid, this document presents qualitative information for this compound alongside quantitative data for the structurally similar straight-chain fatty acid, undecanoic acid, to provide valuable insights for formulation and experimental design. The guide also includes a detailed experimental protocol for determining solubility and a visual representation of the experimental workflow.

Solubility Data

For comparative purposes and to provide a baseline for formulation development, the following table summarizes the quantitative solubility of the closely related compound, undecanoic acid, in several common organic solvents. It is important to note that the methyl branch in this compound may slightly alter its solubility profile compared to its straight-chain counterpart.

Table 1: Quantitative Solubility of Undecanoic Acid in Select Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~25 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~10 | Not Specified |

| Dimethylformamide (DMF) | ~25 | Not Specified |

Data sourced from product information for undecanoic acid and is intended for estimation purposes[2].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the common "shake-flask" method, a reliable technique for assessing the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 10 mL)

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Stock Standard Solution:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Sample Preparation (Equilibration):

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the organic solvent.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted supernatant by multiplying the determined concentration by the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Biological Activity of 10-Methylundecanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids play a crucial role in various biological processes and have garnered interest in the scientific community for their potential therapeutic applications. This technical guide focuses on the biological activity of 10-methylundecanoic acid and its closely related derivatives. While research specifically investigating this compound is limited, extensive studies on its unsaturated analogue, 10-undecenoic acid, and its derivatives have revealed significant antioxidant, cytotoxic, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of the existing research, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Biological Activities of 10-Undecenoic Acid Derivatives

Due to the limited specific data on this compound, this section will focus on the well-documented biological activities of derivatives of 10-undecenoic acid, a structurally similar fatty acid. These derivatives have been synthesized and evaluated for various biological effects, primarily in the realms of oncology and oxidative stress.

Cytotoxic and Anticancer Activity

Derivatives of 10-undecenoic acid, particularly lipoconjugates with phenolic acids, have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The anticancer properties of these derivatives have been assessed by their IC50 inhibitory values in the proliferation of various cancer cell lines[1][2].

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Methyl 10-Undecenoate-Based Lipoconjugates of Phenolic Acids [1][2]

| Compound | MDA-MB-231 (Breast) | SKOV3 (Ovarian) | MCF7 (Breast) | DU 145 (Prostate) | HepG2 (Liver) |

| 3a (Cinnamic acid derivative) | 21.2 ± 0.31 | 99.2 ± 0.79 | 17.2 ± 0.23 | 25.4 ± 0.31 | 38.2 ± 0.42 |

| 3b (Coumaric acid derivative) | 14.5 ± 0.26 | 31.5 ± 0.41 | 39.2 ± 0.45 | 81.6 ± 0.77 | 58.3 ± 0.61 |

| 3c (Caffeic acid derivative) | 12.0 ± 0.28 | 38.9 ± 0.37 | 10.55 ± 0.27 | 13.0 ± 0.26 | 67.4 ± 0.59 |

| 3d (Ferulic acid derivative) | 29.0 ± 0.36 | 32.2 ± 0.32 | 28.8 ± 0.36 | 56.7 ± 0.62 | 93.9 ± 0.85 |

| 3e (Sinapic acid derivative) | 12.5 ± 0.25 | 38.3 ± 0.40 | 13.9 ± 0.22 | 28.8 ± 0.39 | 141.4 ± 0.98 |

| Doxorubicin (Reference) | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 | 0.7 - 0.8 |

Among the tested derivatives, the lipoconjugate of caffeic acid (3c) exhibited the most potent anticancer activity against MCF7, DU145, and MDA-MB-231 cell lines.[1] However, all the synthesized derivatives showed lower anticancer activity when compared to the reference drug, doxorubicin.[1]

A structurally complex derivative, 3,7-dihydroxy-2,5,8,10,10-penta-methylundecanoic acid, which is a polyketide carbon chain found in apratoxin D, has shown potent anticancer effects against the H-460 human lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 2.6 nM.[3]

Antioxidant Activity

The antioxidant potential of these derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicate that the conjugation of phenolic acids to the lipid backbone can yield compounds with significant antioxidant properties.

Table 2: DPPH Radical Scavenging Activity of Methyl 10-Undecenoate-Based Lipoconjugates [2]

| Compound | DPPH Radical Scavenging Activity (%) |

| 3a (Cinnamic acid derivative) | No activity |

| 3b (Coumaric acid derivative) | 30.23 |

| 3c (Caffeic acid derivative) | 87.05 |

| 3d (Ferulic acid derivative) | 67.68 |

| 3e (Sinapic acid derivative) | 66.57 |

| α-Tocopherol (Standard) | 90.23 |

The caffeic acid derivative (3c) demonstrated the highest free radical scavenging activity, comparable to the standard antioxidant α-tocopherol.[2]

Antimicrobial and Antifungal Activity

Undecanoic acid and its derivatives have a history of being recognized for their antimicrobial and antifungal properties.[4][5] For instance, 10-undecynoic acid, an acetylenic analog, has shown significant bacteriostatic and bactericidal effects against oral streptococci, with a Minimum Inhibitory Concentration (MIC) of 2.5 mg/ml and a Minimum Bactericidal Concentration (MBC) of 5.0 mg/ml.[6] It was also effective in inhibiting biofilm formation.[6]

Anti-inflammatory Activity

Fatty acids and their derivatives are known to possess anti-inflammatory properties.[7] While specific data for this compound is scarce, related compounds have been shown to modulate inflammatory pathways. For example, three major fatty acids from royal jelly, including 10-hydroxy-2-decenoic acid (10-H2DA), have demonstrated potent, dose-dependent inhibitory effects on the release of major inflammatory mediators like nitric oxide.[7] These fatty acids were found to regulate proteins involved in the MAPK and NF-κB signaling pathways.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Methyl 10-Undecenoate-Based Lipoconjugates of Phenolic Acids

The synthesis of these derivatives typically involves a multi-step process.[1]

Step 1: Methylation of 10-Undecenoic Acid 10-Undecenoic acid is treated with sulfuric acid in methanol to yield methyl 10-undecenoate.[1]

Step 2: Thiol-ene Reaction The methyl 10-undecenoate is then subjected to a thiol-ene reaction with cysteamine hydrochloride to produce an amine intermediate.[1]

Step 3: Amidation Finally, the amine intermediate is reacted with various phenolic acids in the presence of EDC·HCl and HOBt to yield the final amide lipoconjugates.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The absorbance of this working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid or α-tocopherol) are prepared at various concentrations in a suitable solvent.

-

Reaction: An equal volume of the test sample or control is mixed with the DPPH working solution. A blank containing only the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared (e.g., to a 0.5 McFarland standard).

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The biological activities of fatty acid derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways affected by this compound are not yet elucidated, the known activities of related compounds suggest potential involvement of pathways like NF-κB and PI3K/Akt/mTOR, which are critical in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, immunity, and cell survival.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cell survival. Fatty acid derivatives with anti-inflammatory properties may exert their effects by inhibiting one or more steps in this pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

Activation of growth factor receptors leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, can activate the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which promotes protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. Anticancer agents often target components of this pathway to inhibit tumor growth.

Conclusion and Future Directions

The available scientific literature strongly indicates that derivatives of 10-undecenoic acid possess a range of promising biological activities, particularly in the areas of cancer and oxidative stress. The lipoconjugates of phenolic acids, especially the caffeic acid derivative, have emerged as compounds of interest for further investigation.

However, a significant knowledge gap exists regarding the specific biological activities of this compound. Future research should focus on synthesizing and evaluating this compound and its derivatives to determine if the introduction of a methyl group at the 10-position modulates the observed biological effects of the undecanoic acid backbone. Such studies would provide valuable insights into the structure-activity relationships of this class of fatty acids and could lead to the development of novel therapeutic agents. A thorough investigation into the antimicrobial, anti-inflammatory, and enzyme inhibitory properties of this compound and its derivatives is warranted. Furthermore, elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanisms of action and advancing their potential clinical applications.

References

- 1. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 10-undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tuberculostearic Acid and its Biosynthetic Relationship with 10-Methylundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculostearic acid, systematically known as (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the cell envelope of Mycobacterium tuberculosis and other related actinomycetes.[1][2] Its presence in clinical samples is often used as a biomarker for the diagnosis of tuberculosis.[3][4] This technical guide provides a comprehensive overview of tuberculostearic acid, including its physicochemical properties, established biosynthetic pathway, and analytical methods for its detection. Furthermore, this guide addresses the relationship between 10-methylundecanoic acid and tuberculostearic acid, clarifying their roles based on current scientific understanding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and tuberculostearic acid is presented below. These data are essential for the development of analytical methods and for understanding the behavior of these molecules in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | [5] |

| Molecular Weight | 200.32 g/mol | [5] |

| CAS Number | 2724-56-3 | [5] |

| Appearance | Liquid | [6] |

| Melting Point | 38-39 °C | [7] |

| Boiling Point | 306.6 °C at 760 mmHg | [6] |

| Density | 0.903 g/cm³ | [6] |

| Refractive Index | 1.446 | [8] |

| pKa | 4.78 ± 0.10 (Predicted) | [8] |

| LogP | 3.84780 | [8] |

Table 2: Physicochemical Properties of Tuberculostearic Acid

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈O₂ | [9] |

| Molecular Weight | 298.5 g/mol | [9] |

| CAS Number | 542-47-2 | [9] |

| Appearance | Solid | [9] |

| Boiling Point | 415.00 to 416.00 °C at 760.00 mm Hg (estimated) | [10] |

| LogP (o/w) | 8.184 (estimated) | [10] |

| Water Solubility | 0.002247 mg/L at 25 °C (estimated) | [10] |

Biosynthesis of Tuberculostearic Acid

The biosynthesis of tuberculostearic acid in mycobacteria is a well-characterized process that utilizes oleic acid as a precursor. It is a two-step pathway involving a methyltransferase and an oxidoreductase.

The Established Pathway from Oleic Acid

The biosynthesis begins with the methylation of an oleic acid residue within a phospholipid molecule. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The product of this first step is 10-methyleneoctadecanoyl-phospholipid. Subsequently, a reductase, dependent on FAD and NADPH, reduces the methylene (B1212753) group to a methyl group, yielding the final product, tuberculostearoyl-phospholipid.

The Relationship with this compound

Based on a comprehensive review of the current scientific literature, there is no direct evidence to suggest that this compound serves as a precursor or intermediate in the biosynthesis of tuberculostearic acid in Mycobacterium tuberculosis. The established and primary pathway originates from the C18 fatty acid, oleic acid. While branched-chain fatty acids can be synthesized from shorter, branched precursors, the specific involvement of this compound in the elongation to the C19 tuberculostearic acid has not been reported.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the established biosynthetic pathway of tuberculostearic acid from oleic acid.

Experimental Protocols

Accurate detection and quantification of tuberculostearic acid are crucial for both research and diagnostic purposes. The following sections outline the key experimental protocols.

Extraction of Fatty Acids from Mycobacteria

This protocol is adapted from established methods for the extraction of total fatty acids from mycobacterial cultures.

Materials:

-

Mycobacterial cell pellet

-

Chloroform

-

Methanol

-

0.3% NaCl solution

-

Saponification reagent (15% NaOH in methanol/water 1:1, v/v)

-

BF₃-methanol or HCl-methanol (for methylation)

-

Hexane

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with Teflon-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Saponification: To a lyophilized mycobacterial cell pellet (approx. 10-20 mg), add 2 mL of saponification reagent.

-

Incubate at 100°C for 30 minutes in a sealed tube.

-

Cool the tube to room temperature.

-

Methylation: Add 2 mL of BF₃-methanol or HCl-methanol.

-

Incubate at 80°C for 10 minutes.

-

Cool the tube to room temperature.

-

Extraction: Add 1.5 mL of a chloroform/hexane mixture (1:4, v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean glass tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

The FAME extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of tuberculostearic acid.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

-

Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms, or equivalent).

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 10 minutes.

-

-

Transfer Line Temperature: 280°C

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-